molecular formula C18H26N4O2 B2574265 N-(4-(dimethylamino)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-66-6

N-(4-(dimethylamino)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B2574265
CAS No.: 1013765-66-6
M. Wt: 330.432
InChI Key: MZQIZAQYMZEHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Dimethylamino)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a chemical research compound belonging to the class of pyrazole-4-carboxamide derivatives. This class of compounds has been the subject of significant scientific investigation, particularly in agricultural chemistry, for their potential as highly efficient antifungal agents. Compounds with this core structure are designed to target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi . Research on related pyrazole-4-carboxamides has demonstrated that these inhibitors bind to the SDH enzyme, disrupting cellular energy production and leading to severe damage to fungal hyphae, mitochondria, and cell membranes . The specific propoxy and propyl substituents on this compound are representative of structure-activity relationship (SAR) explorations aimed at optimizing biological activity and physicochemical properties . This makes it a valuable tool for researchers in the fields of fungicide discovery and development, mode-of-action studies, and resistance management. It is also of interest in biochemical research for probing the function of complex II in the mitochondrial electron transport chain. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-5-11-22-13-16(18(20-22)24-12-6-2)17(23)19-14-7-9-15(10-8-14)21(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQIZAQYMZEHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(dimethylamino)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the dimethylamino group: This step involves the reaction of the pyrazole intermediate with dimethylamine, often using a catalyst such as palladium or copper to facilitate the substitution reaction.

    Attachment of the propoxy group: This can be accomplished through an etherification reaction, where the pyrazole intermediate is reacted with a propyl halide in the presence of a base like potassium carbonate.

    Formation of the carboxamide group: The final step involves the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(4-(dimethylamino)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrazole ring.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents like ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

Medicinal Chemistry

N-(4-(dimethylamino)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has shown promise in various therapeutic areas:

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). A study reported significant inhibition rates (61–85% for TNF-α and 76–93% for IL-6) at a concentration of 10 µM, compared to standard treatments like dexamethasone .
  • Antitumor Activity : Case studies have demonstrated that compounds similar to this one exhibit cytotoxic effects against cancer cell lines. For instance, derivatives showed IC50 values of 5.35 µM against liver carcinoma (HepG2) and 8.74 µM against lung carcinoma (A549) cells .

Biological Research

The compound is being studied for its potential biological activities, including:

  • Antimicrobial Properties : Pyrazole derivatives have been tested against various bacterial strains such as E. coli and Staphylococcus aureus, showing significant antimicrobial activity comparable to standard antibiotics .
  • Enzyme Inhibition : this compound may act as an enzyme inhibitor by binding to active sites, thereby modulating metabolic pathways .

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors on the surface of cells, modulating signal transduction pathways and altering cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Structural Modifications and Physicochemical Properties

Key structural variations among pyrazole carboxamides include substituents on the pyrazole ring, aryl groups, and functional moieties. Below is a comparative analysis based on and :

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituents (Pyrazole Positions) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 1-propyl, 3-propoxy, 4-carboxamide ~350 (estimated) N/A Dimethylamino, propoxy, propyl
3a () 1-phenyl, 3-methyl, 5-chloro 403.1 133–135 Cyano, chloro, methyl
3b () 1-(4-chlorophenyl), 3-methyl 437.1 171–172 Cyano, chloro (x2), methyl
3d () 1-phenyl, 4-fluorophenyl 421.0 181–183 Cyano, fluoro
Example 53 () Pyrazolo[3,4-d]pyrimidin core 589.1 175–178 Fluoro, sulfonamide, chromen

Key Observations:

  • Electron Effects: The dimethylamino group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., cyano, chloro) in 3a–3d. This may alter hydrogen-bonding capacity and receptor affinity .
  • Thermal Stability : Melting points for 3a–3d (133–183°C) and Example 53 (175–178°C) suggest moderate thermal stability. The target compound’s melting point is expected to be lower due to its flexible alkyl chains .

Biological Activity

N-(4-(dimethylamino)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a pyrazole ring with several substituents: a dimethylamino group, a propoxy group, and a carboxamide group. These structural elements contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus preventing normal enzymatic reactions.
  • Receptor Modulation : It can modulate receptor activity on cell surfaces, affecting various signaling pathways within cells.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : Studies have shown that derivatives of pyrazole compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related compounds demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .
  • Antimicrobial Properties : Similar pyrazole derivatives have been tested for antimicrobial activity against various bacterial strains. In vitro studies indicated promising results against pathogens like E. coli and Aspergillus niger, with some compounds showing effective inhibition at low concentrations .
  • Anticancer Potential : The compound's structure suggests potential anticancer properties. Pyrazole derivatives have been explored for their ability to induce apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition .

Comparative Analysis with Similar Compounds

Compound NameStructure DifferencesNotable Biological Activity
N-(4-(dimethylamino)phenyl)-1H-pyrazole-4-carboxamideLacks propoxy and propyl groupsDifferent activity profile due to structural changes
N-(4-(dimethylamino)phenyl)-3-methoxy-1-propyl-1H-pyrazole-4-carboxamideMethoxy instead of propoxy groupAltered reactivity and potential bioactivity
N-(4-(dimethylamino)phenyl)-3-propoxy-1-methyl-1H-pyrazole-4-carboxamideMethyl substitution for propyl groupVariations in solubility and target interactions

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrazole derivatives:

  • Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects in vivo using carrageenan-induced edema models. Some derivatives exhibited significant reductions in paw edema comparable to ibuprofen .
  • Antimicrobial Evaluation : Research involving the screening of pyrazole compounds against bacterial strains demonstrated effective antimicrobial activity, particularly at concentrations lower than those required for standard antibiotics .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(4-(dimethylamino)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, and how can reaction intermediates be characterized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with pyrazole core formation via cyclocondensation of hydrazines with β-keto esters. Propoxylation at position 3 and alkylation at position 1 are achieved using propyl halides under basic conditions (e.g., K₂CO₃ in DMF). The dimethylamino phenyl group is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution. Intermediate characterization requires LC-MS for purity verification and ¹H/¹³C NMR to confirm regiochemistry .

Q. How can the compound’s solubility and stability be optimized for in vitro assays?

  • Methodological Answer : Solubility screening in DMSO, ethanol, or PEG-400 is recommended, with stability assessed via HPLC under varying pH (4–9) and temperature (4–37°C). For unstable conditions, lyophilization or co-solvent systems (e.g., cyclodextrins) may improve bioavailability. Stability data should be cross-validated using LC-MS and UV-Vis spectroscopy .

Q. What analytical techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (COSY, HSQC) resolves pyrazole substitution patterns. Purity ≥95% is validated via reverse-phase HPLC with UV detection at 254 nm. X-ray crystallography (if crystalline) provides absolute configuration, as demonstrated for structurally related pyrazole carboxamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the dimethylamino and propoxy groups in biological activity?

  • Methodological Answer : Synthesize analogs with (a) dimethylamino replaced by methoxy or nitro groups and (b) propoxy substituted with shorter/longer alkoxy chains. Test analogs in target-specific assays (e.g., kinase inhibition or receptor binding). Use molecular docking to correlate substituent effects with binding affinity. Contradictory activity data should be analyzed via ANOVA to identify statistically significant trends .

Q. What experimental approaches resolve contradictory data in cytotoxicity studies across cell lines?

  • Methodological Answer : Contradictions may arise from cell-specific metabolism or off-target effects. Conduct metabolite profiling (LC-MS/MS) to identify active derivatives. Pair cytotoxicity assays with RNA-seq to map differentially expressed pathways. Validate findings using siRNA knockdown of suspected off-target proteins (e.g., cytochrome P450 isoforms) .

Q. How can the compound’s potential as a catalyst or ligand in organometallic reactions be explored?

  • Methodological Answer : The dimethylamino group may act as a Lewis base. Screen the compound in catalytic cycles (e.g., Suzuki-Miyaura coupling) using Pd(0) or Ir(III) complexes (see for Ir-based catalysts). Monitor reaction efficiency via GC-MS or ¹⁹F NMR for fluorinated substrates. Compare turnover numbers (TONs) with control ligands like triphenylphosphine .

Q. What strategies improve bioavailability for in vivo neuropharmacological studies?

  • Methodological Answer : Modify logP via fluorination of the phenyl ring or esterification of the carboxamide. Assess blood-brain barrier (BBB) penetration using MDCK-MDR1 cell monolayers. In vivo pharmacokinetics (Cₘₐₓ, t₁/₂) are determined via LC-MS/MS of plasma and brain homogenates. Contradictory BBB data require multivariate analysis to account for protein binding and efflux transporter activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.